(S)-4-Methyl-N-((S)-1-(((R)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide
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Overview
Description
(S)-4-Methyl-N-((S)-1-((®-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-N-((S)-1-((®-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide typically involves several steps, including the formation of key intermediates and the use of protecting groups to ensure the correct stereochemistry. Common synthetic routes may include:
Step 1: Formation of the oxirane ring through epoxidation reactions.
Step 2: Coupling reactions to introduce the phenyl and morpholino groups.
Step 3: Peptide bond formation using coupling reagents such as EDCI or DCC.
Step 4: Final deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as HPLC.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Methyl-N-((S)-1-((®-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like PCC or KMnO4.
Reduction: Using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane, KMnO4 in aqueous solution.
Reduction: NaBH4 in ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like NaOH, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and the functional groups present in the compound.
Scientific Research Applications
Chemistry
In chemistry, (S)-4-Methyl-N-((S)-1-((®-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide can be used as a chiral building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be studied for its interactions with enzymes and proteins, particularly those involved in stereospecific processes.
Medicine
In medicine, (S)-4-Methyl-N-((S)-1-((®-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide could be investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or receptors.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in stereospecific reactions.
Mechanism of Action
The mechanism of action of (S)-4-Methyl-N-((S)-1-((®-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide would depend on its specific interactions with molecular targets. This could involve binding to active sites of enzymes, altering protein conformation, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-Methyl-N-((S)-1-((®-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide can be compared with other chiral peptides and epoxide-containing compounds.
Uniqueness
The uniqueness of this compound lies in its multiple chiral centers and the presence of both peptide and epoxide functionalities, which can lead to diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C40H57N5O7 |
---|---|
Molecular Weight |
719.9 g/mol |
IUPAC Name |
(2S)-4-methyl-N-[(2S)-1-[[(2R)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32+,33-,34-,40-/m0/s1 |
InChI Key |
BLMPQMFVWMYDKT-NNRJIDDXSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)[C@@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Origin of Product |
United States |
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